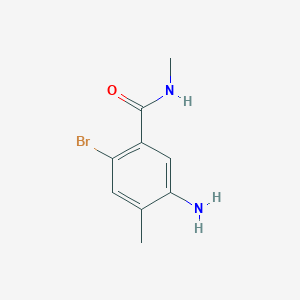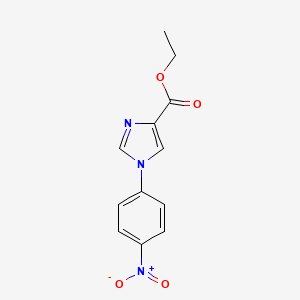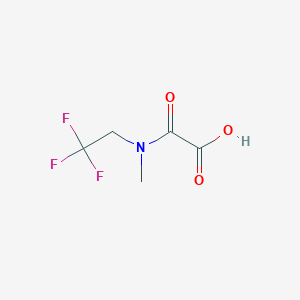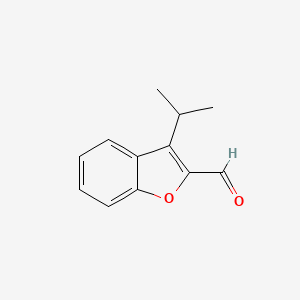![molecular formula C11H24N2O3 B8533243 Butanamide, 2-amino-N-[2-(2-methoxyethoxy)ethyl]-3,3-dimethyl-, (S)- (9CI)](/img/structure/B8533243.png)
Butanamide, 2-amino-N-[2-(2-methoxyethoxy)ethyl]-3,3-dimethyl-, (S)- (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanamide, 2-amino-N-[2-(2-methoxyethoxy)ethyl]-3,3-dimethyl-, (S)- (9CI) is a compound derived from L-tert-leucine, a non-proteinogenic chiral amino acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, 2-amino-N-[2-(2-methoxyethoxy)ethyl]-3,3-dimethyl-, (S)- (9CI) typically involves the reaction of L-tert-leucine with 2-(2-methoxyethoxy)ethylamine. The process may include steps such as protection of functional groups, coupling reactions, and deprotection under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve enzyme-catalyzed synthesis due to the high specificity and efficiency of enzymes. For instance, leucine dehydrogenase and glucose dehydrogenase can be used in a multi-enzyme system to enhance the yield and stability of the product .
Chemical Reactions Analysis
Types of Reactions
Butanamide, 2-amino-N-[2-(2-methoxyethoxy)ethyl]-3,3-dimethyl-, (S)- (9CI) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The conditions for these reactions vary but often include controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
Butanamide, 2-amino-N-[2-(2-methoxyethoxy)ethyl]-3,3-dimethyl-, (S)- (9CI) has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of Butanamide, 2-amino-N-[2-(2-methoxyethoxy)ethyl]-3,3-dimethyl-, (S)- (9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes, facilitating or inhibiting biochemical reactions. This interaction can modulate various pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
L-tert-leucine: A precursor to Butanamide, 2-amino-N-[2-(2-methoxyethoxy)ethyl]-3,3-dimethyl-, (S)- (9CI), used in similar applications but lacks the additional functional group.
L-tert-leucine methylamide: Another derivative of L-tert-leucine, used in the synthesis of chiral compounds.
Uniqueness
Butanamide, 2-amino-N-[2-(2-methoxyethoxy)ethyl]-3,3-dimethyl-, (S)- (9CI) is unique due to its specific functional groups, which enhance its solubility and reactivity compared to other derivatives. This makes it particularly valuable in pharmaceutical synthesis and industrial applications .
Properties
Molecular Formula |
C11H24N2O3 |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
(2S)-2-amino-N-[2-(2-methoxyethoxy)ethyl]-3,3-dimethylbutanamide |
InChI |
InChI=1S/C11H24N2O3/c1-11(2,3)9(12)10(14)13-5-6-16-8-7-15-4/h9H,5-8,12H2,1-4H3,(H,13,14)/t9-/m1/s1 |
InChI Key |
LPJFVDIIEFGVKX-SECBINFHSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)NCCOCCOC)N |
Canonical SMILES |
CC(C)(C)C(C(=O)NCCOCCOC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-propan-2-ylpyrimidin-2-amine](/img/structure/B8533161.png)
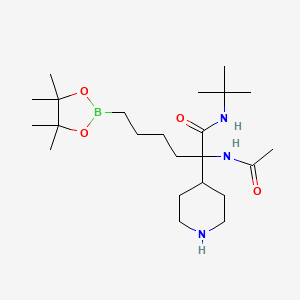
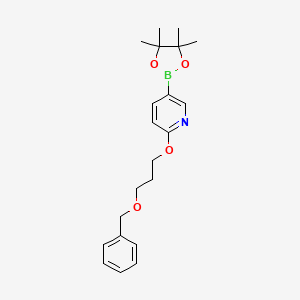


![2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B8533204.png)
![Benzo[d]isoxazole-3-carbonyl Chloride](/img/structure/B8533210.png)
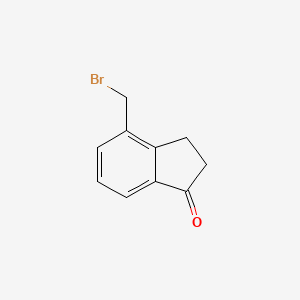
![2-[3,4-Bis(methyloxy)phenyl]-3-oxopentanenitrile](/img/structure/B8533225.png)
